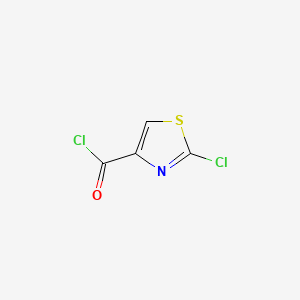

2-Chloro-1,3-thiazole-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

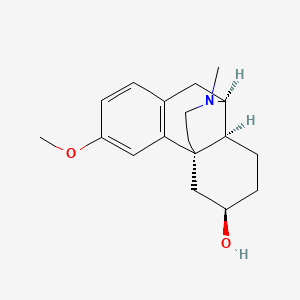

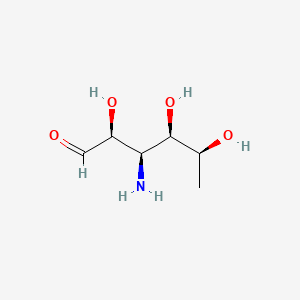

2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is this compound .

Molecular Structure Analysis

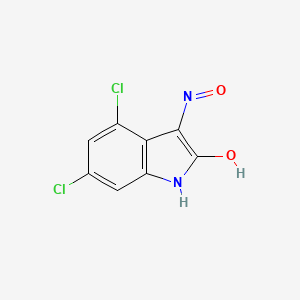

The molecular structure of this compound is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .科学的研究の応用

Synthesis of Anticancer Agents

A significant application of 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives is in the development of novel anticancer agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their potential anticancer activities. These compounds showed promising results against hepatocellular carcinoma cell lines, highlighting the role of the thiazole structure in enhancing anticancer efficacy (Gomha et al., 2017).

Advancements in Synthetic Methods

The compound also plays a crucial role in the development of new synthetic methodologies. Research has been conducted on the synthesis of related compounds through various chemical reactions, demonstrating practical approaches with high yields and low costs (Su Wei-ke, 2008). These advancements not only provide new synthetic routes for research but also contribute to the broader field of chemical synthesis.

Development of Sulfonamides and Electrophilic Reagents

Another area of application involves the preparation of sulfonamides and efficient electrophilic reagents. Chlorination of related thiazole compounds has led to the development of new reagents capable of undergoing nucleophilic substitution reactions. These findings open up possibilities for regioselective synthesis of trisubstituted 1,3-thiazoles, offering tools for chemical transformations and the synthesis of potentially bioactive compounds (Turov et al., 2014).

Exploration of Chemical Properties and Reactivity

Research on this compound derivatives extends to exploring their chemical properties and reactivity. Studies on reactions with N-, O-, and S-nucleophiles have provided insights into the regioselective behavior of these compounds, contributing to our understanding of chemical reactivity and the development of new chemical entities (Turov et al., 2010).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that molecules containing a thiazole ring can interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 18203 , which may influence its pharmacokinetic properties.

Result of Action

Thiazole compounds are known to reset physiological systems differently, potentially leading to a variety of effects .

Action Environment

The compound is known to be stable at a storage temperature of -10°c .

特性

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMPHVBYKQYVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664671 |

Source

|

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16099-04-0 |

Source

|

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![Hexathia[3,3]-o-cyclophane](/img/structure/B579488.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)-(8CI)](/img/structure/B579497.png)

![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)